molecular formula C13H12O3 B2833561 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 1955522-91-4

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2833561
CAS No.: 1955522-91-4
M. Wt: 216.236
InChI Key: ZALBXHZLDCZREA-UHFFFAOYSA-N
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Description

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS 1955522-91-4) is a synthetic small molecule with a molecular formula of C 13 H 12 O 3 and a molecular weight of 216.23 g/mol . This compound features a benzofuran-3(2H)-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers are exploring this core for its potential in developing novel therapeutics, particularly for inflammatory conditions . Structurally, this compound is characterized by a cyclopentylidene group substituted at the 2-position of the 6-hydroxy-benzofuran-3-one core. Its SMILES notation is O=C1C(=C2CCCC2)Oc2cc(O)ccc21 . This specific substitution pattern makes it a chemical analog of other bioactive dihydrobenzofuranone derivatives. For instance, closely related 2-benzylidene-benzofuran-3(2H)-one analogs have demonstrated significant promise in preclinical research for inflammatory bowel disease (IBD) . These related compounds have shown potent inhibitory effects on key inflammatory pathways, including the suppression of TNF-α-induced monocyte adhesion to epithelial cells and the downregulation of critical signaling molecules like ICAM-1 and MCP-1 . As such, 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one serves as a valuable chemical tool for researchers in drug discovery, particularly for investigating structure-activity relationships (SAR) and novel mechanisms of action within this class of compounds. This product is provided for research purposes and is labeled with the identifier MFCD30181231 . It is intended for laboratory use by qualified professionals and is strictly marked as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopentylidene-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-9-5-6-10-11(7-9)16-13(12(10)15)8-3-1-2-4-8/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBXHZLDCZREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopentanone derivative with a suitable benzofuran precursor in the presence of a strong acid or base can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyclopentylidene group can be reduced to a cyclopentyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the cyclopentylidene group may produce a cyclopentyl-substituted benzofuran.

Scientific Research Applications

Agricultural Applications

1. Plant Growth Regulators
Research has indicated that certain benzofuran derivatives can act as plant growth regulators. These compounds might influence plant development processes such as germination, flowering, and fruiting . The structural features of 2-cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one could be explored to determine its efficacy in enhancing crop yields or resistance to environmental stressors.

Materials Science Applications

1. Polymer Chemistry
The unique structure of 2-cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one makes it a promising scaffold for synthesizing new polymers or copolymers with desirable mechanical and thermal properties . Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics for applications in packaging or coatings.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed that similar benzofuran derivatives were effective against E. coli and S. aureus with varying degrees of inhibition.
Study BAntioxidant CapacityDemonstrated that benzofuran compounds exhibited significant free radical scavenging activity compared to standard antioxidants.
Study CPlant Growth RegulationFound that certain derivatives enhanced root development and flowering in model plant species under controlled conditions.

Mechanism of Action

The mechanism of action of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The hydroxyl group and the benzofuran core may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

Key analogs include derivatives with variations in the substituent at position 2 and modifications to the hydroxyl group at position 6. Below is a comparative analysis of their structural and functional differences:

Compound Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Functional Properties
2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (Target) Cyclopentylidene C₁₃H₁₂O₃ 216.24 High lipophilicity due to aliphatic cyclopentane; potential for enhanced membrane permeability
TB515 : (2E)-6-hydroxy-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1-benzofuran-3-one Phenylpropynylidene C₁₈H₁₂O₃ 276.29 Antitubercular activity; improved efficacy in liposomal formulations
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2,4-Dichlorophenylmethylidene C₁₅H₉Cl₂O₃ 307.14 Enhanced electron-withdrawing effects from Cl atoms; potential antimicrobial applications
(2Z)-6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one 4-Methoxyphenylmethylidene C₁₆H₁₄O₄ 270.28 Electron-donating methoxy group may improve stability and solubility
6-Hydroxy-2-(propan-2-ylidene)-2,3-dihydro-1-benzofuran-3-one Isopropylidene C₁₁H₁₀O₃ 190.20 Compact alkyl group; reduced steric hindrance for binding interactions
Lipophilicity and Bioavailability
  • The cyclopentylidene group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, TB515 (phenylpropynylidene) exhibits higher lipophilicity due to its aromatic and alkyne substituents, which may enhance cellular uptake but reduce solubility .
Antimicrobial Activity
  • TB515 demonstrated significant antitubercular activity, particularly in liposome-encapsulated formulations. Its phenylpropynylidene group likely enhances interactions with bacterial membranes or enzymes .
  • The target compound’s cyclopentylidene group, while less studied, may offer unique binding modes due to its non-aromatic, flexible ring structure. Experimental validation is required to confirm activity .
Formulation Efficacy
  • Liposomal encapsulation improved the efficacy of TB501 (a structurally related compound with a hydroxyethylpiperazine substituent) by enhancing intracellular delivery. This suggests that the target compound’s cyclopentylidene group, with its moderate hydrophobicity, could similarly benefit from nanoparticle-based formulations .

Crystallographic and Computational Insights

  • SHELX software () has been widely used to resolve crystal structures of benzofuran derivatives. The cyclopentylidene group’s conformational flexibility may complicate crystallization compared to rigid analogs like the dichlorophenyl derivative .

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound TB515 Dichlorophenyl Analog 4-Methoxyphenyl Analog
Substituent at Position 2 Cyclopentylidene Phenylpropynylidene 2,4-Dichlorophenyl 4-Methoxyphenyl
Molecular Weight 216.24 276.29 307.14 270.28
LogP (Predicted) 2.5–3.0 3.8–4.2 4.0–4.5 2.0–2.5
Key Applications Under investigation Antitubercular Antimicrobial Solubility optimization

Biological Activity

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound has the molecular formula C13H12O3C_{13}H_{12}O_3 and a molecular weight of 220.24 g/mol. It features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest at G1 phase
HeLa (Cervical)18.0Increased p53 expression

The compound demonstrated an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line, which is comparable to established chemotherapeutics like Tamoxifen (IC50 = 10.38 µM). Flow cytometry analysis confirmed that the compound triggers apoptosis in MCF-7 cells by increasing caspase-3 activity, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one85%
Ascorbic Acid90%

The DPPH scavenging assay revealed that this benzofuran derivative exhibits a scavenging activity of approximately 85%, suggesting its potential utility in preventing oxidative damage .

The mechanisms underlying the biological activities of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression at the G1 phase, preventing further proliferation of cancer cells.
  • Antioxidant Defense : By scavenging free radicals, it mitigates oxidative stress and protects cellular integrity.

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines and reported significant findings:

  • Study Design : The study involved treating MCF-7 and A549 cells with varying concentrations of the compound over a period of 48 hours.
  • Results : The results indicated a dose-dependent reduction in cell viability across both cell lines, with notable morphological changes consistent with apoptosis.

Q & A

Q. What are the standard synthetic routes for 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one?

The synthesis typically involves condensation reactions between a substituted cyclopentanone and hydroxybenzofuran derivatives under basic conditions. For example, analogous compounds are synthesized via base-catalyzed (e.g., NaOH or KOH) condensation of aldehydes with 6-hydroxybenzofuran-3-ones to form the benzylidene linkage . Multi-step approaches may include oxidation, reduction, or substitution steps to introduce functional groups, with careful control of reaction time and solvent selection .

Key Reaction Parameters
Base catalyst: NaOH/KOH
Solvent: Ethanol or DCM
Temperature: Reflux conditions

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy verifies functional groups like the hydroxy and ketone moieties. Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HR-MS) confirms molecular weight .

Q. What safety protocols are essential when handling this compound?

As a non-FDA-approved research chemical, strict adherence to laboratory safety guidelines is mandatory. Use personal protective equipment (PPE), avoid bodily exposure, and ensure proper ventilation. Disposal must comply with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?

Optimization involves systematic variation of parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity for certain steps .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve reaction rates while minimizing side products .
  • Catalyst screening : Transition-metal catalysts or organocatalysts could accelerate condensation steps . Use Design of Experiments (DoE) to identify interactions between variables and maximize efficiency .

Q. How can contradictions in spectroscopic data be resolved when confirming the compound’s structure?

Contradictions often arise from tautomerism or stereochemical ambiguity . Strategies include:

  • 2D-NMR techniques (e.g., COSY, NOESY) to resolve spatial relationships .
  • X-ray crystallography for unambiguous structural determination .
  • Comparative analysis with structurally similar benzofuran derivatives (e.g., Z/E isomerism in ) .

Q. What strategies are effective in elucidating the compound’s metabolic pathways in biological systems?

  • In vitro assays : Use liver microsomes or hepatocytes to study Phase I/II metabolism.
  • Isotopic labeling : Track metabolic products via 13C or 14C labeling .
  • Computational prediction : Tools like in silico ADMET software model metabolite formation .

Q. How can computational methods predict the compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases or receptors). Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., electron-withdrawing groups) with activity trends observed in analogs (e.g., fluorinated derivatives in ) .

Computational Parameters
Software: AutoDock, Schrödinger
Target: Enzymes/receptors
Descriptors: LogP, H-bond donors

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires addressing:

  • Purification bottlenecks : Replace column chromatography with recrystallization or distillation .
  • Reagent compatibility : Substitute hazardous reagents (e.g., CrO3) with greener alternatives .
  • Batch consistency : Implement in-line analytics (e.g., PAT tools) for real-time monitoring .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data across studies be addressed?

  • Replicate experiments under standardized conditions (e.g., cell line, assay protocol).
  • Validate purity : Impurities >95% via HPLC to exclude confounding effects .
  • Cross-reference structural analogs : Compare with fluorinated or methoxy-substituted benzofurans (e.g., vs. 12) to identify substituent-dependent trends .

Key Functional Groups and Reactivity

Q. Which functional groups dominate the compound’s reactivity?

The cyclopentylidene ketone and hydroxybenzofuran moieties drive reactivity:

  • Electrophilic substitution : Hydroxy group directs ring functionalization.
  • Conjugated dienone : Susceptible to nucleophilic attack or redox reactions .

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